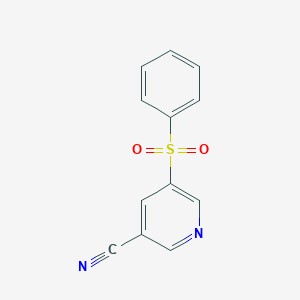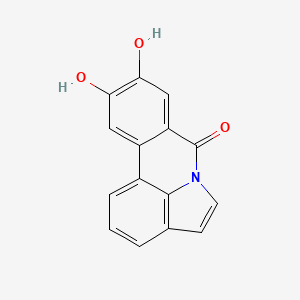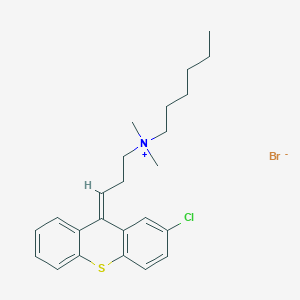
C24H31BrClNS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C24H31BrClNS is a complex organic molecule that contains bromine, chlorine, nitrogen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C24H31BrClNS involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms into the molecular structure.
Amination: Incorporation of nitrogen atoms through reactions with amines.
Sulfonation: Addition of sulfur atoms via sulfonation reactions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis of intermediate compounds.
Continuous Flow Reactors: For efficient and consistent production of the final compound.
Purification Steps: Including crystallization, distillation, and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
C24H31BrClNS: undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of one atom or group with another, often involving halogens or amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Including organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
C24H31BrClNS: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which C24H31BrClNS exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
C24H31BrClNS: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C24H31BrClNO: A compound with a similar structure but different functional groups.
C24H31BrClNS2: A compound with an additional sulfur atom, leading to different chemical properties.
C24H31BrClNP: A compound with a phosphorus atom, resulting in distinct reactivity.
Eigenschaften
Molekularformel |
C24H31BrClNS |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]-hexyl-dimethylazanium;bromide |
InChI |
InChI=1S/C24H31ClNS.BrH/c1-4-5-6-9-16-26(2,3)17-10-12-20-21-11-7-8-13-23(21)27-24-15-14-19(25)18-22(20)24;/h7-8,11-15,18H,4-6,9-10,16-17H2,1-3H3;1H/q+1;/p-1/b20-12-; |
InChI-Schlüssel |
KWINTSXXZBZYMS-GRWWMUSUSA-M |
Isomerische SMILES |
CCCCCC[N+](C)(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-] |
Kanonische SMILES |
CCCCCC[N+](C)(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


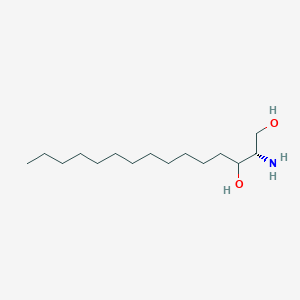
![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
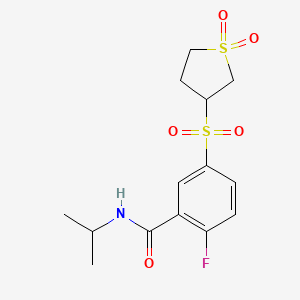
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)
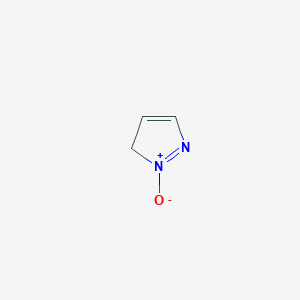

![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
